molecular formula C14H20O2 B7862277 6-(2,5-Dimethylphenoxy)hexan-2-one

6-(2,5-Dimethylphenoxy)hexan-2-one

Cat. No.: B7862277
M. Wt: 220.31 g/mol
InChI Key: VVLDTQHEPWDXKM-UHFFFAOYSA-N
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Description

6-(2,5-Dimethylphenoxy)hexan-2-one is a ketone-containing aromatic ether characterized by a hexan-2-one backbone substituted with a 2,5-dimethylphenoxy group. Key features include:

  • Molecular framework: A six-carbon chain with a ketone group at position 2 and a 2,5-dimethylphenoxy substituent at position 6.
  • Functional groups: The ether linkage and ketone moiety suggest reactivity typical of carbonyl compounds and aromatic ethers.
  • Applications: Likely serves as an intermediate in organic synthesis or a precursor for pharmaceuticals, given the pharmacological relevance of related phenoxyalkyl ketones (e.g., anti-mycobacterial piperidine derivatives in ).

Properties

IUPAC Name

6-(2,5-dimethylphenoxy)hexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-11-7-8-12(2)14(10-11)16-9-5-4-6-13(3)15/h7-8,10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLDTQHEPWDXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Log P Key Features
6-Phenoxy-hexan-2-one 65851-20-9 C₁₂H₁₆O₂ 192.25 55 ~2.5* Lacks methyl groups on phenoxy ring
Cyclohexanone, 2-(2,5-dimethylphenoxy)- 24493-26-3 C₁₄H₁₈O₂ 218.29 N/A N/A Cyclic ketone with dimethylphenoxy group
6-(2,5-Difluorophenoxy)hexan-2-one N/A C₁₂H₁₂F₂O₂ 226.22 N/A ~3.0* Fluorine substituents enhance electronegativity
HBK17 (Piperazine derivative) N/A C₂₂H₃₁N₂O₂Cl 396.95 N/A ~4.2* Pharmacologically active; chloro substituent
R,S-2N-[(2,5-dimethylphenoxy)ethyl]aminobutan-1-ol N/A C₁₄H₂₃NO₂ 237.34 66–68 2.41 Ethylamino alcohol chain; higher polarity

*Estimated based on structural analogs in and .

Key Observations :

  • Substituent Effects: Methyl groups on the phenoxy ring (e.g., in Cyclohexanone, 2-(2,5-dimethylphenoxy)-) increase steric bulk and lipophilicity compared to unsubstituted analogs like 6-phenoxy-hexan-2-one. Fluorine substituents () further elevate Log P due to hydrophobic effects.
  • Backbone Flexibility: Linear hexan-2-one chains (e.g., 6-phenoxy-hexan-2-one) offer greater conformational flexibility than cyclic ketones (e.g., cyclohexanone derivatives), influencing solubility and reactivity.

Critical Analysis :

  • Reduction Methods : The Zn/Hg amalgam reduction () is effective for carbonyl-to-methylene conversion but generates hazardous waste. Modern methods (e.g., catalytic hydrogenation) may offer greener alternatives.
  • Etherification: HBK17’s synthesis () uses 48-hour reflux with K₂CO₃, highlighting the need for prolonged reaction times with sterically hindered phenols.

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